molecular formula C18H26N2O3 B1327368 Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate CAS No. 898762-67-9

Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate

Cat. No.: B1327368
CAS No.: 898762-67-9
M. Wt: 318.4 g/mol
InChI Key: PKWYNUJDDDHGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

Intermolecular interactions in piperazine-containing crystals frequently involve weak carbon-hydrogen to oxygen hydrogen bonding, which influences crystal packing arrangements. The formation of dimeric structures through these weak interactions appears common in this compound class, with typical carbon-hydrogen to oxygen distances measuring between 2.3 and 2.7 Angstroms. Crystal structures of related compounds reveal that the nitro groups, when present, exhibit torsion angles of approximately 8 degrees relative to their attached phenyl rings. These structural parameters provide reference points for understanding the solid-state behavior of this compound.

Comparative Structural Analysis with Piperazine-containing Analogues

Structural comparison with related piperazine derivatives reveals distinctive features that characterize the this compound framework. The compound ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate, bearing the piperazine substituent in the meta position rather than ortho, provides a direct constitutional isomer for comparison. Both compounds share identical molecular formulas C18H26N2O3 and molecular weights of 318.4 grams per mole, yet differ significantly in their substitution patterns and resulting conformational preferences.

The meta-substituted analogue exhibits International Chemical Identifier notation InChI=1S/C18H26N2O3/c1-3-23-18(22)8-7-17(21)16-6-4-5-15(13-16)14-20-11-9-19(2)10-12-20/h4-6,13H,3,7-12,14H2,1-2H3, differing from the ortho-substituted compound in the hydrogen distribution pattern within the aromatic region. This positional difference significantly impacts the spatial relationship between the piperazine moiety and the carbonyl functionality, potentially affecting both conformational flexibility and intermolecular interactions.

The para-substituted isomer ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate represents another important structural comparison point within this series. Chemical Abstracts Service number 898763-57-0 distinguishes this para-substituted variant from the ortho-substituted target compound. Mannich base derivatives containing piperazine residues demonstrate varying cytotoxic activities depending on substitution patterns, with compounds bearing 4-methylpiperazine or 4-ethylpiperazine residues showing enhanced biological activity compared to other alkyl substituents.

Compound Substitution Pattern Chemical Abstracts Service Number International Chemical Identifier Key
This compound Ortho 898762-67-9 PKWYNUJDDDHGBL-UHFFFAOYSA-N
Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate Meta 898789-47-4 TVKZXXWGQOXSCQ-UHFFFAOYSA-N
Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate Para 898763-57-0 GVHCDIZODDPFQI-UHFFFAOYSA-N

Conformational studies of piperazine-2,5-diones reveal that subtle structural modifications significantly influence molecular geometry and crystal packing arrangements. The methylanhydropicroroccellin derivatives, containing 6-benzyl-3-benzylidene-1,4-dimethylpiperazine-2,5-dione frameworks, demonstrate how substituent variations at specific positions affect overall conformational preferences. These findings suggest that the ortho-substitution pattern in this compound creates unique steric environments that distinguish it from meta and para isomers.

Proteolysis targeting chimeras containing piperazine-based linkers exhibit pH-dependent protonation behavior that influences their biological activity and cellular distribution. The protonation state of piperazine moieties significantly affects molecular recognition events and binding affinities with target proteins. Compounds featuring alkyl-piperazine-alkyl linkages demonstrate optimal basicity characteristics, with measured pKa values reaching 7.81 to 7.98 for the most basic centers. These observations highlight the importance of structural context in determining the physicochemical properties of piperazine-containing molecules.

Properties

IUPAC Name

ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-3-23-18(22)9-8-17(21)16-7-5-4-6-15(16)14-20-12-10-19(2)11-13-20/h4-7H,3,8-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWYNUJDDDHGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643907
Record name Ethyl 4-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-67-9
Record name Ethyl 2-[(4-methyl-1-piperazinyl)methyl]-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the 4-oxobutyrate Intermediate

A critical intermediate, ethyl 2-oxo-4-phenylbutyrate, which is structurally related to the target compound’s core, can be prepared via a Grignard reaction followed by addition to diethyl oxalate or oxalic acid diethyl ester. This method is described in patent CN101265188A and involves:

  • Step 1: Formation of a Grignard reagent from beta-bromophenylethane and magnesium in a solvent mixture of methyl tert-butyl ether and a thinner (volume ratio 0–0.25:1). The molar ratio of methyl tert-butyl ether to beta-bromophenylethane ranges from 1 to 5:1. The reaction is conducted at 30–60 °C for 1–12 hours.
  • Step 2: The Grignard reagent is reacted with oxalic acid diethyl ester at -30 to 50 °C for 1–15 hours to yield ethyl 2-oxo-4-phenylbutyrate.

This route offers a short synthesis cycle, high yield, and relatively low production cost. It is also preferred over other routes such as aldol condensation or acetic anhydride routes due to simplicity and efficiency.

Data Table Summarizing Preparation Parameters

Step Reaction Type Reactants/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Grignard Formation Beta-bromophenylethane + Mg; solvent: MTBE + thinner 30–60 1–12 High Molar ratio MTBE:substrate 1–5
2 Addition Reaction Grignard reagent + oxalic acid diethyl ester -30 to 50 1–15 High Produces ethyl 2-oxo-4-phenylbutyrate intermediate
3 Nucleophilic Substitution 4-(Chloromethyl)benzoyl chloride + 4-methylpiperazine + triethylamine 0–5 2–5 67–70 Solvent: chloroform or THF; base: triethylamine
4 Coupling to form final ester Esterification or acylation to attach 4-oxobutyrate moiety Variable Variable Variable Final purification by washing and drying

Research Findings and Analysis

  • The Grignard approach to prepare the 4-oxobutyrate intermediate is favored for its efficiency and scalability. The use of methyl tert-butyl ether with a thinner improves reaction control and yield.
  • The nucleophilic substitution of chloromethyl phenyl intermediates with piperazine derivatives is a well-established method to introduce the piperazinomethyl group.
  • Reaction conditions such as low temperature (0–5 °C) and use of triethylamine base help minimize side reactions and improve product purity.
  • Purification by washing with water and ethyl acetate followed by drying at moderate temperatures ensures removal of impurities and solvents.
  • Analytical techniques such as Thin Layer Chromatography (TLC) and melting point determination confirm product identity and purity.

Chemical Reactions Analysis

Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate serves as a versatile building block in the synthesis of biologically active compounds. The piperazine moiety is known for its ability to interact with various biological targets, making it a valuable component in drug design.

Potential Biological Activities

The compound has been investigated for its potential biological activities, including:

  • Antidepressant Effects : Due to the structural similarities with known antidepressants, it is hypothesized that this compound may exhibit similar effects by modulating neurotransmitter systems.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound might inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated.
  • Antimicrobial Properties : The compound's unique structure may enhance its ability to penetrate microbial membranes, presenting opportunities for developing new antimicrobial agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can yield various derivatives with modified biological activities. The ability to modify the piperazine and phenyl groups allows for the exploration of structure-activity relationships (SAR), which is crucial in optimizing pharmacological profiles.

A study examining piperazine derivatives revealed that modifications to the phenyl ring significantly influenced the cytotoxicity against various cancer cell lines. The introduction of different substituents on the piperazine ring enhanced the compound's potency, indicating a promising avenue for further research into this compound and its derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s uniqueness lies in its 4-methylpiperazinomethyl substituent. Below is a comparative analysis with structurally related ethyl 4-oxobutyrate derivatives:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents Key Features
Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate C₁₉H₂₆N₂O₄ 2-(4-Methylpiperazinomethyl)phenyl Piperazine enhances solubility and potential CNS activity
Ethyl 4-(4-fluorophenyl)-4-oxobutyrate (DW901) C₁₂H₁₃FO₃ 4-Fluorophenyl Halogen increases lipophilicity; may improve membrane permeability
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate C₁₃H₁₆O₄ 3-Methoxyphenyl Methoxy group alters electronic properties and metabolic stability
Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate C₁₅H₂₀O₅ 3,5-Dimethyl-4-methoxyphenyl Steric hindrance and electron-donating effects modulate reactivity
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) C₂₁H₂₄N₄O₂ Pyridazin-3-ylphenethylamino Heterocyclic substituent may enhance binding to enzymatic targets

Pharmacological and Physicochemical Properties

  • Piperazine Derivatives: The 4-methylpiperazine group in the target compound introduces a tertiary amine, increasing water solubility at physiological pH compared to non-polar substituents (e.g., methyl or halogenated analogs).
  • Methoxy-Substituted Derivatives : Methoxy groups (e.g., DW913, ) donate electrons, altering the phenyl ring’s electronic profile and influencing metabolic pathways such as demethylation .

Biological Activity

Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

C18H26N2O3C_{18}H_{26}N_{2}O_{3}

This compound features a piperazine moiety, which is known for enhancing biological activity through interactions with various biological targets.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. The methodology includes:

  • Formation of the piperazine derivative : This step often involves the alkylation of piperazine with appropriate aryl halides.
  • Oxobutyrate formation : The subsequent steps involve the condensation of the piperazine derivative with ethyl acetoacetate to yield the final product.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast (MCF7), colon (HT-29), and skin (M21) cancers. The mechanism appears to involve:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
  • Cytoskeletal Disruption : It has been shown to bind to β-tubulin, disrupting microtubule dynamics and impairing cell division .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF75.0G2/M phase arrest
HT-293.5Microtubule disruption
M216.0Apoptosis induction

Kinase Inhibition

This compound has also been investigated for its kinase inhibitory properties, particularly against Spleen Tyrosine Kinase (SYK). Inhibition of SYK is significant for treating various autoimmune and inflammatory diseases .

Case Studies

  • Case Study on Antitumor Efficacy : A study evaluated the compound's efficacy in vivo using chick chorioallantoic membrane (CAM) assays, showing significant inhibition of angiogenesis and tumor growth comparable to established chemotherapeutic agents .
  • Clinical Relevance : Research indicates that derivatives of this compound may be developed into therapeutic agents targeting specific kinases involved in cancer progression and inflammatory responses .

Q & A

Basic Research Questions

Q. What established synthetic routes are used for Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate, and what key reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or multi-step esterification. For example, bromination of analogous esters (e.g., methyl 2-(p-fluorophenyl)-4-oxobutyrate) involves slow bromine addition in glacial acetic acid under controlled temperatures to avoid side reactions like phenyl ring bromination . Piperazine incorporation may require coupling reactions using sodium persulfate in DMF, followed by purification via recrystallization (e.g., ethyl acetate) . Key factors include reagent stoichiometry, temperature control (e.g., 0–5°C for bromination), and inert atmospheres to prevent oxidation.

Q. Which analytical techniques are prioritized for purity assessment, and how are they validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard. HPLC methods should use reverse-phase columns (C18) with UV detection at 254 nm, validated via spike-and-recovery experiments for accuracy . NMR (¹H/¹³C) analysis focuses on resolving peaks for the 4-methylpiperazine moiety (δ 2.3–2.5 ppm for N–CH₃) and the oxobutyrate carbonyl (δ 170–175 ppm). Validation includes comparison to reference standards and inter-laboratory reproducibility checks .

Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?

  • Methodological Answer : Substituents (e.g., halogens, methoxy groups) alter solubility and reactivity. For example, fluorophenyl analogs exhibit increased lipophilicity (logP ~2.5) compared to methoxy derivatives, impacting solubility in polar solvents . Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity at the ketone, favoring nucleophilic attacks, while electron-donating groups (e.g., -OCH₃) may stabilize intermediates via resonance .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during crystal structure determination?

  • Methodological Answer : X-ray crystallography is definitive for structural confirmation. Discrepancies between experimental and calculated NMR/IR data often arise from dynamic effects (e.g., rotational barriers in piperazine rings). Refinement protocols (e.g., SHELXTL) optimize hydrogen atom placement using riding models and anisotropic displacement parameters for non-H atoms . For ambiguous cases, complementary techniques like mass spectrometry (HRMS) or vibrational circular dichroism (VCD) validate stereochemistry .

Q. What strategies mitigate byproduct formation during bromination or substitution reactions of analogous esters?

  • Methodological Answer : Side reactions (e.g., over-bromination) are minimized via slow reagent addition and low temperatures (e.g., 0°C). For methyl 2-(p-methoxyphenyl)-4-oxobutyrate, bromination at the methoxy group is suppressed using acetic acid as a proton source to stabilize intermediates . Computational modeling (DFT) predicts reactive sites, guiding protective group strategies (e.g., tert-butoxycarbonyl for amines) .

Q. In comparative studies with halogenated analogs, what electronic effects dominate reactivity?

  • Methodological Answer : Fluorine substituents induce strong electron-withdrawing effects, accelerating ketone reactivity in nucleophilic additions (e.g., Grignard reactions) but deactivating the phenyl ring toward electrophilic substitution. For example, 4-(trifluoromethyl)phenyl derivatives show reduced reaction rates in Friedel-Crafts alkylation due to steric and electronic hindrance . Hammett constants (σ) correlate substituent effects, with σₚ values for -CF₃ (0.54) and -OCH₃ (-0.27) guiding mechanistic predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.